Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate]
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Overview
Description
1-[(2-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(2-METHYLPHENOXY)ACETATE is a complex organic compound with a unique structure that includes multiple aromatic rings and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(2-METHYLPHENOXY)ACETATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-(2-methylphenoxy)acetic acid, which is then esterified with 1-naphthol derivatives under acidic conditions. The reaction conditions usually involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(2-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-[(2-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(2-METHYLPHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(2-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
1-[(2-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(2-METHYLPHENOXY)ACETATE is unique due to its dual aromatic ester structure, which imparts specific chemical reactivity and potential biological activity not commonly found in simpler aromatic compounds.
Properties
Molecular Formula |
C39H32O6 |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
[1-[[2-[2-(2-methylphenoxy)acetyl]oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C39H32O6/c1-26-11-3-9-17-34(26)42-24-38(40)44-36-21-19-28-13-5-7-15-30(28)32(36)23-33-31-16-8-6-14-29(31)20-22-37(33)45-39(41)25-43-35-18-10-4-12-27(35)2/h3-22H,23-25H2,1-2H3 |
InChI Key |
JQNCJLNIWSDTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OC(=O)COC6=CC=CC=C6C |
Origin of Product |
United States |
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